molecular formula C12H12FN B14034204 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B14034204
M. Wt: 189.23 g/mol
InChI Key: PBEFEQBRDYCYMX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzyl cyanide with methylcyclobutanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the 4-fluorophenyl group but has a different core structure.

    4-(4-Fluorophenyl)-2-methyl-1,3-thiazole: Contains a 4-fluorophenyl group and a thiazole ring.

    4-Fluorobenzonitrile: Similar in having a 4-fluorophenyl group and a nitrile group but lacks the cyclobutane ring.

Uniqueness: 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FN/c1-9-6-12(7-9,8-14)10-2-4-11(13)5-3-10/h2-5,9H,6-7H2,1H3

InChI Key

PBEFEQBRDYCYMX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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